7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride
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Overview
Description
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and an imidazo[1,2-c]pyrimidine core. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable chloro and methylsulfanyl reagent under acidic conditions to form the imidazo[1,2-c]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated imidazo[1,2-c]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine: Similar structure but without the hydrochloride salt.
5-methylsulfanyl-7-chloroimidazo[1,2-a]pyridine: Different ring system but similar functional groups.
7-chloro-5-(methylsulfanyl)imidazo[1,2-b]pyridazine: Different nitrogen positioning in the ring system.
Uniqueness
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is unique due to its specific ring structure and the presence of both chloro and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1339891-11-0 |
---|---|
Molecular Formula |
C7H7Cl2N3S |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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